1H-Indole-3,6,7-triol
Description
Significance of Indole (B1671886) Core Structures in Natural Products and Synthetic Chemistry
The indole moiety is a recurring motif in a vast number of natural and synthetic molecules with profound biological importance. nih.govopenmedicinalchemistryjournal.com In nature, it forms the core of the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the hormone melatonin. nih.govnih.govpcbiochemres.com These molecules are critical for regulating mood, sleep, and various physiological processes in animals. nih.govnih.gov The indole framework is also present in a multitude of complex alkaloids derived from plants, marine organisms, and fungi, which exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov
The significance of the indole scaffold extends deeply into synthetic and medicinal chemistry. researchgate.netopenmedicinalchemistryjournal.com Its structural versatility has made it a frequent target for the development of new synthetic methodologies. rsc.orgopenmedicinalchemistryjournal.com Chemists have devised numerous named reactions, such as the Bartoli and Reissert indole syntheses, to construct this important core. nih.govrsc.org In drug discovery, indole derivatives are found in numerous clinically approved drugs, including the anti-inflammatory drug Indomethacin and various anticancer agents like Vincristine and Vinblastine. nih.gov The ability to functionalize the indole ring at various positions allows for the fine-tuning of a compound's pharmacodynamic and pharmacokinetic properties, making it a central component in the development of new therapeutic leads. researchgate.netmdpi.com
The Context of Polyhydroxylated Indole Derivatives in Bioactive Molecule Discovery
The introduction of multiple hydroxyl (-OH) groups onto the indole scaffold gives rise to polyhydroxylated indole derivatives, a subclass that has garnered significant interest for its distinct biological activities. nih.govunica.it The number and position of these hydroxyl groups can profoundly influence a molecule's properties, often enhancing its capacity as an antioxidant by increasing its ability to scavenge free radicals. unica.it
Research into polyhydroxylated indole derivatives has revealed a range of promising biological effects. For instance, certain polyhydroxylated indole hydrazones have demonstrated notable antioxidant and antiproliferative activities. unica.it Similarly, polyhydroxylated oxindole (B195798) derivatives, which contain a carbonyl group in the pyrrole (B145914) ring, have been synthesized and evaluated for activities such as antileishmanial effects. researchgate.net The presence of multiple hydroxyl groups can also facilitate different interactions with biological targets, such as enzymes and receptors, compared to their non-hydroxylated counterparts. nih.gov Studies on chalcone (B49325) derivatives, for example, suggest that a minimum of three hydroxyl groups is beneficial for certain enzyme inhibitory activities. acs.org This highlights a general principle in medicinal chemistry where polyhydroxylation is a key strategy for modulating and enhancing the bioactivity of a core scaffold.
Table 1: Reported Biological Activities of Various Polyhydroxylated Indole Derivatives
| Derivative Class | Reported Biological Activities | Reference(s) |
| Indole Hydrazones | Antioxidant, Antiproliferative | unica.it |
| Oxindole Derivatives | Antileishmanial, Anticancer, Antimicrobial | researchgate.netresearchgate.net |
| Indole-based Chalcones | Enzyme Inhibition, Radical Scavenging | nih.govacs.org |
| Octahydro-indole-triols | Weak Glycosidase Inhibition, Antiproliferative | researchgate.net |
Research Landscape and Potential Investigative Avenues for Indole-Triol Compounds
The research landscape for indole derivatives is vast and continuously expanding, with thousands of publications focusing on their synthesis and application. researchgate.netresearchgate.net However, within this broad field, specific isomers such as 1H-Indole-3,6,7-triol remain less explored in the scientific literature compared to other substitution patterns. While general searches yield information on related compounds, direct synthetic routes and detailed biological evaluations for this compound are not extensively documented.
Despite the scarcity of specific data, the existing knowledge on related molecules provides clear avenues for future investigation. For example, a stereoselective synthesis for diastereoisomeric octahydro-1H-indole-5,6,7-triols, which are hydrogenated analogs of indole-triols, has been described. researchgate.net These compounds were developed as analogs of castanospermine (B190763) and were evaluated for glycosidase inhibition, revealing weak activity. researchgate.net This suggests a potential, albeit perhaps modest, role for indole-triols in enzyme inhibition.
Future research could focus on several key areas:
Synthesis: Developing a novel and efficient synthetic pathway to produce this compound in sufficient quantities for biological screening is a primary objective. This would likely involve modern synthetic methods for the controlled functionalization and hydroxylation of the indole core.
Biological Evaluation: Drawing from the activities of other polyhydroxylated indoles, this compound should be investigated for its antioxidant and radical-scavenging capabilities. unica.it Furthermore, its potential as an antiproliferative agent against various cancer cell lines warrants exploration, a common application for novel indole derivatives. mdpi.com
Enzyme Inhibition Studies: Based on the research into related indolizidine alkaloids and octahydro-indole-triols, screening this compound against a panel of glycosidase enzymes could uncover specific inhibitory activity. researchgate.net
Comparative Studies: A comparative study of the biological activities of different indole-triol isomers (e.g., 3,6,7-triol vs. 5,6,7-triol) would provide valuable structure-activity relationship (SAR) data, guiding the design of future derivatives with optimized properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
41727-73-5 |
|---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1H-indole-3,6,7-triol |
InChI |
InChI=1S/C8H7NO3/c10-5-2-1-4-6(11)3-9-7(4)8(5)12/h1-3,9-12H |
InChI Key |
YTTRLPDXPIJGBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CN2)O)O)O |
Origin of Product |
United States |
Structural Elucidation and Analogues of Polyhydroxylated Indoles
Analytical Approaches for Determining Substitution Patterns in Indole (B1671886) Triols
The precise structural determination of polyhydroxylated indoles, including the specific substitution pattern of hydroxyl groups on the indole ring, is accomplished through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools for elucidating the structure of indole triols.
¹H NMR: In the proton NMR spectrum, the protons attached to the aromatic rings typically appear in the chemical shift range of δ 6.8–7.5 ppm. The hydroxyl protons themselves are often observed as broad singlets. The specific splitting patterns and coupling constants of the aromatic protons provide crucial information for determining the substitution pattern on the benzene (B151609) portion of the indole ring.
¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbons bearing hydroxyl groups will have characteristic chemical shifts that are distinct from the unsubstituted aromatic carbons. For example, in various indole derivatives, characteristic peaks in the carbonyl region can indicate the presence of tautomeric forms. rsc.org
2D NMR Techniques: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons and carbons. nih.govnih.gov These experiments are vital for unambiguously assigning the signals and confirming the exact positions of the hydroxyl groups on the indole scaffold.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. rsc.org By providing a precise mass, HRMS confirms the molecular formula (C₈H₇NO₃ for 1H-Indole-3,6,7-triol). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer further structural clues by showing how the molecule breaks apart, which can help infer the positions of the substituents. nih.govnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. For an indole triol, the spectrum would be characterized by a strong, broad absorption band in the region of 3200–3600 cm⁻¹, corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. Additionally, characteristic peaks for aromatic C=C bond stretching would be observed between 1450–1600 cm⁻¹.
These analytical methods, when used in concert, provide a comprehensive and definitive characterization of the substitution pattern in indole triols, ensuring an accurate structural assignment.
Characterization of Related Indole-Triol Derivatives Identified from Natural Sources
The indole nucleus is a common feature in a vast array of natural products, and several hydroxylated derivatives have been isolated from various organisms. thepharmajournal.commdpi.com While this compound itself is not extensively documented as a natural product, related structures provide insight into the natural occurrence of this chemical motif.
One notable example is 1-(1H-indol-3-yl)-propane-1,2,3-triol , which was the first indole-derived triol reported from a Streptomyces species. This compound features a triol-substituted propane (B168953) chain attached to the C3 position of the indole ring. Its discovery highlights that microorganisms are a potential source of unique polyhydroxylated indole derivatives.
Fungi are another rich source of complex indole alkaloids. Indole diterpenoids (IDTs), produced by fungi such as Penicillium and Aspergillus, are a diverse class of metabolites. kib.ac.cn These molecules share a common core derived from an indole ring and a diterpene backbone. kib.ac.cn The complexity of these compounds often arises from various modifications, including multiple oxidation steps that introduce hydroxyl groups onto the structure. kib.ac.cnrsc.org For instance, the compound (1S,3S,6S)-3-((1H-indol-3-yl)methyl)-2,6,10,14-tetramethylhexadeca-2,10,14-triene-6,7-diol was isolated from the acid fungal strain Penicillium camemberti OUCMDZ-1492. kib.ac.cn
The biosynthesis of these natural products often starts from precursors like tryptophan. kib.ac.cn Enzymes such as dimethylallyltryptophan synthase (DMATS) can introduce prenyl groups at various positions on the indole ring, which can then be further oxidized to form hydroxylated structures. nih.gov
Table 1: Examples of Naturally Occurring Hydroxylated Indole Derivatives
| Compound Name | Natural Source | Structural Feature | Citation(s) |
|---|---|---|---|
| 1-(1H-indol-3-yl)-propane-1,2,3-triol | Streptomyces sp. | Triol-substituted propane at C3 of indole | |
| (1S,3S,6S)-3-((1H-indol-3-yl)methyl)-2,6,10,14-tetramethylhexadeca-2,10,14-triene-6,7-diol | Penicillium camemberti | Diterpenoid with a diol feature | kib.ac.cn |
| Indole Diterpenoids (general class) | Penicillium, Aspergillus spp. | Complex structures often featuring multiple hydroxyl groups | kib.ac.cnrsc.org |
Exploration of Synthesized Analogues Incorporating Indole-Triol Motifs
A direct and relevant example is the synthesis of diastereoisomeric octahydro-1H-indole-5,6,7-triols . researchgate.net These compounds, which are analogues of the natural product castanospermine (B190763), were prepared via a straightforward stereoselective route, demonstrating that complex polyhydroxylated indole cores can be constructed with high precision. researchgate.net
Synthetic chemists have developed modular strategies to access a library of related molecules. For instance, indole-based analogues of the resveratrol (B1683913) dimer viniferifuran have been synthesized. acs.org The synthetic pathways involved key transformations such as Sonogashira couplings, Cacchi cyclizations, and Suzuki-Miyaura couplings, allowing for the construction of complex polyphenolic structures built around an indole core. acs.org
Another approach involves the modification of existing indole frameworks. The Stobbe condensation and subsequent cyclization can be used to form the necessary substituted indole system. nih.gov This parent system can then be further functionalized. For example, a Horner-Wadsworth-Emmons (HWE) condensation is a powerful tool for creating carbon-carbon double bonds, which can be used to link the indole motif to other molecular fragments, as demonstrated in the synthesis of indole analogues of the natural product schweinfurthin. nih.gov
The synthesis of these analogues often requires careful use of protecting groups to manage the reactivity of the multiple hydroxyl groups and the indole nitrogen during the reaction sequences. nih.gov The development of these synthetic routes is crucial for structure-activity relationship (SAR) studies, enabling researchers to systematically modify the structure and evaluate the impact on biological activity. rsc.orgnih.gov
Table 2: Synthetic Strategies for Indole Analogues
| Synthetic Strategy | Key Reactions | Target Analogue Class | Citation(s) |
|---|---|---|---|
| Stereoselective Synthesis | Organocatalyzed aldolization, Reductive amination | Octahydro-1H-indole-5,6,7-triols | researchgate.net |
| Modular de novo Synthesis | Sonogashira coupling, Suzuki-Miyaura coupling, Cacchi cyclization | Viniferifuran analogues | acs.org |
| Functionalization of Pre-formed Indoles | Stobbe condensation, Horner-Wadsworth-Emmons (HWE) reaction | Schweinfurthin analogues | nih.gov |
Biosynthetic Pathways and Precursors of Hydroxylated Indole Derivatives
Enzymatic Routes to Indole (B1671886) Scaffolds with Regioselective Hydroxylations
The specific placement of hydroxyl groups on the indole ring, known as regioselective hydroxylation, is accomplished by a variety of enzymes. These enzymes are critical for producing the diverse array of hydroxylated indole alkaloids found in nature.
Key enzymes involved in this process include:
Tryptophan Hydroxylases (TPHs): These enzymes are responsible for the hydroxylation of tryptophan to form 5-hydroxytryptophan (B29612) (5-HTP), a precursor to the neurotransmitter serotonin (B10506). nih.govfrontiersin.org While well-studied in animals, distinct tryptophan hydroxylases have also been identified in bacteria. nih.govresearchgate.net Bacterial TPHs often utilize a heme cofactor and can use molecular oxygen or hydrogen peroxide to achieve regioselective hydroxylation of the indole ring. nih.govresearchgate.net
Cytochrome P450 Monooxygenases (P450s): This large and versatile family of enzymes plays a crucial role in the detoxification of foreign compounds and the biosynthesis of secondary metabolites, including hydroxylated indoles. mdpi.comnih.gov P450 enzymes can catalyze the hydroxylation of the indole ring at various positions. For instance, engineered P450s have been used to produce indigo (B80030) from indole via the formation of 3-hydroxyindole (indoxyl). mdpi.com In some fungi, P450 enzymes are involved in the complex cyclization reactions that form various indole alkaloids. nih.gov
Flavin-dependent Monooxygenases: These enzymes are also key players in indole metabolism. For example, a flavin-dependent monooxygenase is involved in the formation of the imidazoindolone moiety found in certain fungal alkaloids. acs.org Another example is the enzyme NotI, a flavin monooxygenase that catalyzes an epoxidation followed by a rearrangement to create the spirooxindole structure in notoamide biosynthesis. umich.edu
Dioxygenases: Enzymes like indoleamine-2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO) initiate the kynurenine (B1673888) pathway by cleaving the indole ring of tryptophan. nih.govmdpi.com While this leads to degradation rather than just hydroxylation, it is a key enzymatic route in tryptophan metabolism.
The regioselectivity of these enzymes is a topic of significant research. For example, studies on P450 enzymes have shown that a single amino acid change can alter the site of hydroxylation on a substrate. nih.gov This highlights the subtle structural features of the enzyme's active site that dictate the reaction's outcome.
Table 1: Key Enzymes in Indole Hydroxylation
| Enzyme Class | Cofactor/Prosthetic Group | Typical Reaction | Example |
| Tryptophan Hydroxylase | Iron, Tetrahydrobiopterin (eukaryotes); Heme (bacteria) | Tryptophan → 5-Hydroxytryptophan | Human TPH2, Bacterial TphA nih.govfrontiersin.orgresearchgate.net |
| Cytochrome P450 Monooxygenase | Heme | Indole → 3-Hydroxyindole | P450BM3 mutants mdpi.com |
| Flavin-dependent Monooxygenase | FAD/FMN | Indole ring epoxidation/hydroxylation | NotI in notoamide biosynthesis umich.edu |
| Dioxygenase | Heme | Tryptophan ring opening | Indoleamine-2,3-dioxygenase (IDO) nih.govmdpi.com |
Precursor Compounds in Indole Biosynthesis Relevant to Polyhydroxylation
The journey to polyhydroxylated indoles begins with primary metabolites that are channeled into the shikimic acid pathway. This pathway is responsible for producing the aromatic amino acids, including tryptophan.
The key precursors in this pathway are:
Chorismate: This is a central branch-point metabolite in the shikimic acid pathway. It serves as the precursor for the synthesis of anthranilate. nih.gov
Anthranilate: This compound is formed from chorismate and is a direct precursor to the indole ring. nih.gov
Indole-3-glycerol-phosphate (IGP): Formed from anthranilate, IGP is the immediate precursor to indole itself. nih.govnih.gov In the final step of tryptophan biosynthesis, the enzyme tryptophan synthase catalyzes the reaction of IGP and serine to form tryptophan. nih.gov
Tryptophan: As the primary indole-containing amino acid, tryptophan is the most common starting point for the biosynthesis of a vast array of indole alkaloids. nih.govcreative-proteomics.com It can be directly hydroxylated or can be first converted to other indole derivatives like tryptamine (B22526) before hydroxylation. nih.gov
Tryptamine: Formed by the decarboxylation of tryptophan, tryptamine is a key intermediate in the biosynthesis of many plant and fungal indole alkaloids. nih.govnih.gov
From tryptophan, the indole ring can be subjected to multiple hydroxylation events by the enzymes discussed in the previous section to yield di- or tri-hydroxylated derivatives. The specific pattern of hydroxylation is determined by the enzymatic machinery present in the organism.
Table 2: Precursors in the Biosynthesis of Hydroxylated Indoles
| Precursor | Pathway/Origin | Role |
| Chorismate | Shikimic Acid Pathway | Central branch-point metabolite nih.gov |
| Anthranilate | From Chorismate | Direct precursor to the indole ring nih.gov |
| Indole-3-glycerol-phosphate | From Anthranilate | Immediate precursor to indole nih.govnih.gov |
| Tryptophan | From Indole-3-glycerol-phosphate and Serine | Primary indole-containing amino acid, major starting point for alkaloids nih.govcreative-proteomics.com |
| Tryptamine | From Tryptophan (decarboxylation) | Key intermediate for many indole alkaloids nih.govnih.gov |
Strategies for Isolation and Identification of Natural Hydroxylated Indoles
The isolation and identification of specific hydroxylated indoles from complex natural mixtures require a combination of advanced analytical techniques.
Isolation and Separation:
The initial step involves extracting the compounds from the natural source (e.g., plant material, fungal culture) using organic solvents. nih.gov Following this crude extraction, various chromatographic techniques are employed for separation and purification:
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating indole alkaloids. nih.govnih.gov Reversed-phase HPLC, often with ion-pairing agents, can effectively separate closely related isomers. nih.gov The choice of mobile phase, including pH and buffer composition, is critical for achieving optimal separation. nih.gov
Counter-Current Chromatography (CCC): This all-liquid chromatographic technique is particularly useful for the preparative-scale separation of natural products, including indole alkaloids. mdpi.commdpi.com Techniques like pH-zone-refining CCC can be highly effective for purifying alkaloids from complex extracts. mdpi.commdpi.com
Supercritical Fluid Chromatography (SFC): SFC offers a rapid and efficient alternative for the separation of indole alkaloids, providing different selectivity compared to HPLC.
Thin-Layer Chromatography (TLC): TLC is often used for initial screening and monitoring the progress of purification. acs.org
Identification and Structural Elucidation:
Once a compound is isolated, its structure is determined using spectroscopic methods:
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. mdpi.commdpi.com Tandem MS (MS/MS) is particularly powerful for differentiating between positional isomers of hydroxylated indoles by analyzing their fragmentation patterns. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments are essential for determining the precise connectivity of atoms and the position of hydroxyl groups on the indole ring. mdpi.commdpi.complos.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV absorption spectrum can provide initial clues about the indole chromophore and the presence of substitutions. mdpi.comnih.gov Hydroxyl substitution at different positions on the indole ring can lead to distinct shifts in the absorption maxima. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of functional groups, such as hydroxyl (O-H) and amine (N-H) groups. acs.org
By combining these isolation and identification strategies, researchers can successfully purify and characterize novel hydroxylated indole derivatives from natural sources.
Advanced Synthetic Methodologies for Indole Triol Systems
Modern Approaches to Indole (B1671886) Ring Construction with Selective Hydroxylation
The formation of the indole nucleus is a foundational step in the synthesis of 1H-Indole-3,6,7-triol. Contemporary methods often seek to either construct a pre-hydroxylated ring system or create an indole scaffold that is amenable to subsequent selective hydroxylation.
Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective pathways for constructing heterocyclic systems like indoles. arabjchem.orgsioc-journal.cn Catalysts based on palladium, rhodium, gold, ruthenium, and cobalt have been extensively developed for indole synthesis through various mechanisms, including cross-coupling, cycloaddition, and oxidative cyclization reactions. arabjchem.orgmdpi.com These methods often provide advantages over classical syntheses by offering milder reaction conditions and broader functional group tolerance. mdpi.comtandfonline.com
Recent advancements have focused on developing catalytic systems that can accommodate or introduce hydroxyl functionalities during the indole ring formation. For instance, gold-catalyzed reactions have been employed in the one-pot synthesis of 6-hydroxy indoles. tandfonline.com Similarly, rhodium(III)-catalyzed processes have been developed for the synthesis of N-hydroxyindoles. researchgate.net The Larock indole synthesis, a powerful palladium-catalyzed annulation method, and related palladium-induced cycloadditions of haloanilines with alkynes, represent versatile strategies for creating substituted indole cores that could be further elaborated to introduce hydroxyl groups. arabjchem.org These transition metal-catalyzed reactions are pivotal as they can create substituted indoles that are precursors for direct oxygenation or can be designed to carry directing groups for subsequent regioselective hydroxylations. researchgate.net
Table 1: Overview of Transition Metal-Catalyzed Indole Synthesis Strategies
| Catalyst System | Reaction Type | Key Features | Relevant Positions Functionalized |
|---|---|---|---|
| Palladium (Pd) | Cross-Coupling / Annulation (e.g., Larock) | High efficiency for C-C and C-N bond formation; versatile for substituted indoles. arabjchem.org | C2, C3 |
| Rhodium (Rh) | C-H Activation / Cyclization | Enables synthesis from anilines and alkynes; can produce N-hydroxyindoles. mdpi.comresearchgate.net | N, C2, C3 |
| Gold (Au) | Tandem Reductive Cyclization / Annulation | Effective for one-pot synthesis of hydroxylated indoles, such as 6-hydroxy indoles. tandfonline.com | C6 |
| Ruthenium (Ru) | Intermolecular Annulation / Cycloisomerization | Provides access to a wide variety of functionalized indoles. researchgate.net | C3 |
In alignment with the principles of green chemistry, significant efforts have been directed toward developing metal-free synthetic routes. openmedicinalchemistryjournal.com These methods avoid the cost and potential toxicity associated with residual trace metals from catalysts. acs.org For the synthesis of hydroxylated indoles, metal-free approaches have proven particularly effective.
A prominent metal-free strategy for introducing hydroxyl groups onto the indole's benzene (B151609) ring is chelation-assisted C–H borylation using simple boron reagents like boron tribromide (BBr₃), followed by oxidation. nih.govscispace.com This method allows for the directed C-H hydroxylation of indoles at the C4 and C7 positions under mild conditions, demonstrating high functional group compatibility. nih.govscispace.comresearchgate.net Other metal-free protocols include three-component cascade reactions that utilize in-situ generated enamines reacting with 2,3-diketoesters to produce 4-hydroxy-indole derivatives in an atom-economical process. acs.org Furthermore, catalyst-free, one-pot, three-component domino reactions have been established for synthesizing functionalized indole derivatives under mild conditions. arkat-usa.orgsemanticscholar.org Organic photoredox catalysis also provides a transition-metal-free pathway for the dearomative nucleophilic addition of hydroxide (B78521) ions to furnish 2-hydroxyindolines, which are saturated precursors to hydroxylated indoles. mdpi.com
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. nih.gov The synthesis of complex molecules like polyhydroxylated indoles greatly benefits from such streamlined approaches.
Several one-pot protocols for indole synthesis have been developed. For example, polysubstituted indoles can be prepared directly from functionalized aliphatic nitro compounds in a one-pot, two-stage procedure that combines a Nef-type reaction with a Fischer indole cyclization under mildly acidic conditions. nih.gov Indium-promoted reactions provide a facile one-pot process for preparing polysubstituted indoles from phenylhydrazines and alkynes. d-nb.info Additionally, multi-component reactions (MCRs) are inherently suited for one-pot syntheses. A copper-catalyzed one-pot arylation followed by an intramolecular cyclization has been used to synthesize indolo[2,3-b]indoles. chemistryviews.org The development of one-pot tandem reactions, such as a Knoevenagel condensation followed by nucleophilic additions, has also been successful in creating functionalized indole derivatives from simple starting materials. semanticscholar.org These efficient protocols are crucial for the rapid assembly of diverse indole libraries.
Regioselective Functionalization of Indole Scaffolds for Hydroxyl Group Introduction
Achieving the specific 3,6,7-trihydroxy substitution pattern on the indole ring requires precise control over regioselectivity. The inherent electronic properties of the indole nucleus dictate its reactivity, but modern synthetic strategies employ various techniques to functionalize specific positions, including those that are less intrinsically reactive.
The pyrrole (B145914) moiety of the indole ring is electron-rich, making the C-3 position the most common site for electrophilic substitution and C-H functionalization. chim.it The C-2 position typically becomes reactive if the C-3 position is already substituted. chim.it This inherent reactivity makes the introduction of a hydroxyl group at C-3 relatively straightforward compared to other positions.
Direct oxidation of the indole ring can lead to hydroxylated products. For instance, a manganese-containing artificial mini-enzyme has been shown to selectively catalyze the C3 hydroxylation of indole. acs.org Another approach involves the oxidation of C2- and C3-alkyl-substituted indoles. Copper(I)-catalyzed oxidation of 1,2-dialkyl indoles can form oxindole (B195798) frameworks, which are precursors to 2-hydroxy or 3-hydroxy indoles. nih.gov Palladium-catalyzed methods have also been developed for the dual C-H functionalization of both the C-2 and C-3 positions in a single step, offering a route to difunctionalized indoles. acs.orgacs.org
Functionalizing the less reactive C-4 to C-7 positions on the benzene portion of the indole ring is a significant synthetic challenge. nih.gov To overcome this, chemists have developed strategies that utilize directing groups (DGs) attached to the indole nitrogen (N-1 position). beilstein-journals.org These directing groups coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, enabling site-selective functionalization. acs.org
This strategy is particularly powerful for introducing hydroxyl groups at specific locations on the benzene ring. For example, installing a pivaloyl (Piv) group at the N-1 position of indole can direct a cascade C-H borylation/oxidation sequence to selectively generate a 7-hydroxyindole (B18039) in high yield. scispace.comresearchgate.net The directing group can often be removed under the work-up conditions. scispace.com Similarly, a pivaloyl group installed at the C-3 position can direct the same borylation/oxidation sequence to the C-4 position, producing C4-hydroxylated indoles with high regioselectivity. scispace.com Other directing groups, such as N-P(O)tBu₂, have been used with palladium and copper catalysts to achieve arylation at the C-7 and C-6 positions, respectively. acs.orgresearchgate.net These N-functionalization strategies are essential for the synthesis of specifically substituted compounds like this compound, as they provide a reliable method for overcoming the ring's natural reactivity patterns to install hydroxyl groups at the desired C-6 and C-7 positions. acs.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,3-diketoesters |
| 2-hydroxyindolines |
| 4-hydroxy-indole |
| 6-hydroxy indoles |
| Boron tribromide (BBr₃) |
| N-hydroxyindoles |
| N-pivaloyl (Piv) |
| N-P(O)tBu₂ |
| Octahydro-1H-indole-5,6,7-triol |
| Oxindole |
Stereoselective Synthesis of Polyhydroxylated Compounds and Their Relevance to Indoles
The stereoselective synthesis of polyhydroxylated carbocyclic and heterocyclic systems is a significant area of research, largely driven by the prevalence of these motifs in biologically active natural products. The precise control over the spatial orientation of multiple hydroxyl groups is paramount as it dictates the molecule's biological function. Methodologies developed for general polyhydroxylated compounds are highly relevant to the synthesis of hydroxylated indoles, including this compound, as they provide the foundational strategies for installing the requisite stereocenters.
A notable strategy involves the oxidative cyclization of precursors like L-tyrosine to create polyhydroxylated octahydro-1H-indole carboxylates. nih.gov This approach has been optimized to improve scalability and prevent racemization, ensuring high stereochemical fidelity. nih.gov Another powerful technique is the ruthenium-catalyzed ring rearrangement metathesis (RRM), which has been successfully applied to the synthesis of polyhydroxylated indolizidines. nih.gov These reactions proceed with high yields and regioselectivity, demonstrating their utility in constructing complex heterocyclic scaffolds. nih.gov
The relevance of these methods to indole systems is direct. For instance, the Sharpless asymmetric dihydroxylation has been used in the formal synthesis of (+)-paspalicine, a complex indole terpenoid, to install a triol functionality. nih.gov These established stereoselective methods form a toolbox for chemists to approach the synthesis of complex targets like this compound, where the challenge lies in the selective hydroxylation of the indole's benzene ring.
Table 1: Key Methodologies in Stereoselective Synthesis of Polyhydroxylated Indole-Related Scaffolds
| Methodology | Precursor/Substrate | Key Transformation(s) | Target Scaffold | Reference |
| Oxidative Cyclization | L-Tyrosine | Optimized oxidative cyclization | Polyhydroxylated L-Choi derivatives | nih.gov |
| Ring Rearrangement Metathesis | 4-N-allylacetamidocyclopenten-3,5-diols | Ruthenium-catalyzed RRM | Polyhydroxylated indolizidines | nih.gov |
| Overman Rearrangement/RCM | Shikimic acid derivatives | Overman rearrangement, Ring-closing metathesis (RCM) | Diastereoisomeric octahydro-1H-indole-5,6,7-triols | researchgate.net |
| Palladium-Catalyzed Glycosylation | Indole / Tryptophan | C-H bond glycosylation | 2,3-Diglycosylindoles, Tryptophan-C-glycosides | acs.org |
| Asymmetric Dihydroxylation | Enone intermediate | Sharpless asymmetric dihydroxylation | Triol-containing intermediate for (+)-paspalicine | nih.gov |
Challenges and Innovations in Complex Indole Derivative Synthesis
The synthesis of complex indole derivatives, particularly those with multiple substituents on the benzene ring like this compound, is fraught with challenges. Traditional indole syntheses, such as the Fischer, Bartoli, and Leimgruber-Batcho methods, often require harsh reaction conditions, have a limited substrate scope, and can suffer from poor regioselectivity when applied to highly functionalized precursors. ijpsjournal.comnih.gov
A primary challenge is the site-selective functionalization of the indole core. acs.orgrsc.org While the pyrrole ring (positions C2 and C3) is electron-rich and generally reactive towards electrophiles, selective functionalization of the benzene portion (C4 to C7) is considerably more difficult. acs.orgrsc.org This is a significant hurdle for the synthesis of this compound, which requires functionalization at C6 and C7. Another major difficulty is overcoming steric hindrance and controlling chemoselectivity when coupling highly functionalized units, a problem frequently encountered in the synthesis of dimeric indole alkaloids. jst.go.jp
In response to these challenges, significant innovations have emerged in synthetic methodology.
Directed C-H Functionalization: To address the issue of site-selectivity, strategies using directing groups have been developed. These groups, temporarily installed on the indole nitrogen or at the C3 position, can guide transition metals (like palladium or copper) to catalyze reactions at specific C-H bonds on the benzene ring, enabling arylation or hydroxylation at positions such as C4, C5, C6, and C7. acs.org Boron-mediated C-H borylation has also been shown to selectively functionalize the C7 and C4 positions under mild, metal-free conditions. acs.org
Greener and Milder Conditions: There is a strong trend towards developing more sustainable synthetic methods. ijpsjournal.com Innovations include the use of environmentally benign solvents like water, solid acid catalysts, ionic liquids, and microwave-assisted synthesis to replace traditional, more hazardous procedures. ijpsjournal.com Electrochemical synthesis is a particularly promising green technology, allowing for the construction of indoles under external oxidant-free conditions. nih.govresearchgate.net
Multicomponent and Cascade Reactions: To improve efficiency, innovative multicomponent reactions have been designed. For example, a two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization allows for the assembly of the indole core from simple, inexpensive starting materials under mild, metal-free conditions. rsc.org Cascade reactions, where multiple bond-forming events occur in a single pot, also streamline the synthesis of complex indoles and reduce waste. organic-chemistry.org
Automated Synthesis: High-throughput automated synthesis platforms are being used to accelerate the discovery and optimization of reactions for indole derivatives. nih.gov By performing reactions on a nanoscale in multi-well plates, a vast number of building blocks and conditions can be screened rapidly, overcoming the time and resource limitations of traditional preparative-scale synthesis. nih.gov
These innovations are paving the way for the efficient and selective synthesis of previously inaccessible, complex indole structures, providing viable pathways for the future synthesis of compounds like this compound.
Table 2: Challenges and Corresponding Innovative Solutions in Indole Synthesis
| Challenge | Innovative Solution(s) | Description | Reference(s) |
| Poor Regio/Site-selectivity (esp. C4-C7) | Directed C-H Functionalization, Transition-metal-free C-H Borylation | Use of directing groups to guide catalysts to specific C-H bonds on the indole's benzene ring for selective functionalization. acs.org | acs.orgrsc.org |
| Harsh Reaction Conditions & Waste | Green Chemistry Approaches (e.g., water as solvent, electrochemistry), Multicomponent Reactions | Employing milder, safer, and more atom-economical methods like electrochemical synthesis and one-pot multicomponent reactions to reduce environmental impact and improve efficiency. ijpsjournal.comnih.govrsc.org | ijpsjournal.comnih.govrsc.org |
| Low Yields & Long Reaction Times | Cascade Reactions, Microwave-Assisted Synthesis, Automated Nanoscale Synthesis | Combining multiple reaction steps into a single operation (cascade) or using technology (microwaves, automation) to accelerate reactions and rapidly optimize conditions. organic-chemistry.orgnih.gov | organic-chemistry.orgnih.gov |
| Limited Substrate Scope | Development of Novel Catalytic Systems, Multicomponent Reactions | Creating more robust and versatile catalysts and reaction pathways that tolerate a wider variety of functional groups on the starting materials. rsc.orgnumberanalytics.com | rsc.orgnumberanalytics.com |
Mechanistic Studies of Biological Activities Associated with Hydroxylated Indole Scaffolds
Anti-infective Mechanisms of Indole (B1671886) Derivatives
Indole derivatives represent a promising class of anti-infective agents with multifaceted mechanisms of action against a wide range of pathogens. eurekaselect.com Their ability to target various cellular processes in bacteria, fungi, viruses, and mycobacteria underscores their potential in combating infectious diseases.
Antibacterial Activities and Molecular Modes of Action
Indole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.gov Their mechanisms of action are often distinct from conventional antibiotics, making them attractive candidates for new drug development. nih.gov
One of the key antibacterial mechanisms of indole derivatives is the disruption of bacterial cell membranes and the inhibition of biofilm formation. nih.gov For instance, certain bis-indole agents have demonstrated efficacy against multidrug-resistant bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov Studies have also highlighted the role of indole derivatives as efflux pump inhibitors. For example, some indoles can inhibit the NorA efflux pump in Staphylococcus aureus, which is a major contributor to antibiotic resistance. nih.gov
Hydroxylated indoles, such as 7-hydroxyindole (B18039), have been shown to possess potent antimicrobial and antibiofilm activities against extensively drug-resistant Acinetobacter baumannii (XDRAB). nih.gov Sub-inhibitory concentrations of 7-hydroxyindole can both prevent the formation of XDRAB biofilms and eradicate mature biofilms. nih.gov Mechanistically, this is achieved by reducing the expression of quorum sensing and biofilm-implicated genes like abaI and abaR. nih.gov Furthermore, N-substituted hydroxylamine (B1172632) derivatives of indoles have been designed to act as radical scavengers, inhibiting the bacterial ribonucleotide reductase (RNR) enzyme, which is crucial for DNA synthesis and repair. acs.org
| Indole Derivative Class | Bacterial Species | Molecular Mode of Action | Reference(s) |
| Bis-indoles | Acinetobacter baumannii, Pseudomonas aeruginosa | Antimicrobial activity against multidrug-resistant strains. | nih.gov |
| 5-nitro-2-phenylindole | Staphylococcus aureus | Inhibition of the NorA efflux pump. | nih.gov |
| 7-hydroxyindole | Acinetobacter baumannii (XDRAB) | Inhibition of biofilm formation and eradication of mature biofilms via downregulation of abaI and abaR genes. | nih.gov |
| N-substituted hydroxylamines | Gram-positive and Gram-negative bacteria | Inhibition of ribonucleotide reductase (RNR) enzyme. | acs.org |
Antifungal Properties and Proposed Cellular Targets
Indole derivatives also exhibit significant antifungal properties against a variety of pathogenic fungi, including Candida species. eurekaselect.comznaturforsch.com The mechanisms underlying their antifungal action are diverse and target essential cellular components and pathways in fungi.
A primary target for many antifungal indole derivatives is the fungal cell membrane. mdpi.com Similar to their antibacterial action, they can disrupt membrane integrity, leading to cell death. Another proposed mechanism involves the inhibition of key enzymes necessary for fungal survival. For instance, azole-containing indole derivatives are thought to inhibit the cytochrome P-450-dependent enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov
Hydroxylated indole derivatives have also demonstrated notable antifungal activity. Studies on 3-indolyl-3-hydroxy oxindole (B195798) derivatives have shown their efficacy against various plant pathogenic fungi. mdpi.comnih.gov The introduction of halogen substituents at specific positions on the indole and oxindole rings was found to be crucial for their antifungal activity. mdpi.comnih.gov While the precise cellular targets for these specific compounds are still under investigation, their broad-spectrum activity suggests they may interfere with fundamental cellular processes.
| Indole Derivative Class | Fungal Species | Proposed Cellular Target/Mechanism | Reference(s) |
| Indole-triazole derivatives | Candida krusei | Inhibition of cytochrome P-450-dependent lanosterol 14α-demethylase, disrupting ergosterol synthesis. | nih.gov |
| 3-indolyl-3-hydroxy oxindoles | Plant pathogenic fungi (e.g., Rhizoctonia solani) | Broad-spectrum antifungal activity; mechanism likely involves interference with fundamental cellular processes. | mdpi.comnih.gov |
| Acetogenins (from Annona muricata) | Candida albicans, Candida krusei, Candida tropicalis | Inhibition of mitochondrial complex I, leading to ATP depletion and apoptosis. | mdpi.com |
Antiviral Mechanisms, Including Enzyme Inhibition and Receptor Interactions
The indole scaffold is a key component in several antiviral drugs and clinical candidates, highlighting its importance in antiviral research. nih.govnih.gov Indole derivatives employ various mechanisms to combat viral infections, including the inhibition of viral entry, replication, and the function of essential viral enzymes. nih.gov
A well-known example of an indole-containing antiviral drug is Arbidol (Umifenovir), which is a broad-spectrum agent that inhibits the entry and membrane fusion of several viruses, including influenza and hepatitis C virus (HCV). nih.gov Indole derivatives have also been developed as inhibitors of key viral enzymes such as reverse transcriptase and integrase, which are crucial for the replication of retroviruses like HIV. nih.govfrontiersin.org For instance, Delavirdine is an indole-based non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. nih.gov
Furthermore, some indole derivatives can modulate the host's immune response to viral infections. One study found that an indole derivative could activate the transcription of proinflammatory and antiviral cytokine genes, suggesting an immunomodulatory mechanism of action against HCV. dongguk.edu The ability of indole derivatives to mimic peptide structures allows them to bind to and inhibit a diverse range of enzymes and receptors, making them versatile scaffolds for the development of novel antiviral agents. nih.gov
| Indole Derivative | Virus | Antiviral Mechanism | Reference(s) |
| Arbidol (Umifenovir) | Influenza, Hepatitis C Virus (HCV) | Inhibition of virus entry and membrane fusion. | nih.gov |
| Delavirdine | Human Immunodeficiency Virus (HIV) | Non-nucleoside reverse transcriptase inhibitor. | nih.gov |
| Various indole derivatives | Human Immunodeficiency Virus (HIV) | Integrase inhibition. | frontiersin.org |
| Specific indole derivative (12e) | Hepatitis C Virus (HCV) | Induction of proinflammatory and antiviral cytokines. | dongguk.edu |
Anti-tubercular Potential and Target Identification in Mycobacteria
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new anti-tubercular agents. nih.govresearchgate.net Indole derivatives have been explored for their anti-tubercular properties, with some compounds showing promising activity against Mtb. nih.govresearchgate.net
A key target for some anti-tubercular indole derivatives is the enzyme enoyl-acyl carrier protein reductase (InhA). nih.gov InhA is essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.gov The first-line anti-TB drug isoniazid (B1672263) also targets InhA after being activated by the catalase-peroxidase enzyme KatG. nih.gov The development of direct inhibitors of InhA is a promising strategy to overcome isoniazid resistance.
The gut microbiota metabolite, indolepropionic acid (IPA), has been shown to inhibit the growth of Mtb both in vitro and in vivo. nih.govresearchgate.net This finding highlights the potential of naturally occurring indole derivatives in combating TB. While the specific mechanisms of action for many anti-tubercular indole derivatives are still being elucidated, their ability to target essential mycobacterial enzymes and pathways makes them a valuable class of compounds for further investigation. nih.gov
| Indole Derivative Class/Compound | Mycobacterial Target/Mechanism | Reference(s) |
| Various indole derivatives | Inhibition of enoyl-acyl carrier protein reductase (InhA), disrupting mycolic acid synthesis. | nih.gov |
| Indolepropionic acid (IPA) | Growth inhibition of Mycobacterium tuberculosis. | nih.govresearchgate.net |
| Hydrazide-hydrazone and thiadiazole derivatives of indole | Potential InhA inhibitors. | nih.gov |
Anticancer Research and Antiproliferative Mechanisms of Indole Compounds
The indole scaffold is present in numerous natural and synthetic compounds with potent anticancer activity. nih.govnih.gov These compounds exert their antiproliferative effects through a variety of mechanisms, including the regulation of the cell cycle and the induction of apoptosis. nih.govmdpi.com
Cell Cycle Regulation and Apoptosis Induction Pathways
A fundamental strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells and trigger their programmed cell death (apoptosis). Indole derivatives have been shown to effectively modulate these processes. nih.gov
Many indole compounds induce cell cycle arrest, often at the G1 or G2/M phases, thereby preventing cancer cells from dividing. nih.govacs.org For example, Indole-3-carbinol (B1674136) (I3C), a natural compound found in cruciferous vegetables, can induce G1 cell cycle arrest in acute myeloid leukemia cells. nih.gov This is achieved by upregulating the expression of cell cycle inhibitor genes such as p21 and p27, and downregulating the expression of cyclin-dependent kinase 2 (CDK2). nih.gov
In addition to cell cycle arrest, indole derivatives are potent inducers of apoptosis. mdpi.commdpi.com They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. I3C, for instance, has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the Fas death receptor (FasR) in leukemia cells. nih.gov Other indole derivatives have been found to induce apoptosis by modulating the Bcl-2 family of proteins, leading to the activation of caspases and subsequent programmed cell death. mdpi.com The ability of indole compounds to simultaneously induce cell cycle arrest and apoptosis makes them promising candidates for the development of effective anticancer therapies. nih.gov
| Indole Derivative | Cancer Cell Line | Mechanism of Action | Reference(s) |
| Indole-3-carbinol (I3C) | THP-1 (Acute Myeloid Leukemia) | Induces G1 cell cycle arrest (upregulation of p21, p27; downregulation of CDK2) and apoptosis (downregulation of Bcl-2; upregulation of FasR). | nih.gov |
| Pyrrole (B145914) [1,2-a]pyrazine-1,4-dione, hexahydro-3- (2-methylpropyl) | A549 (Lung Cancer) | Induces G1-phase cell cycle arrest and apoptosis via modulation of Bcl-2 family proteins, caspase-3 activation, and PARP cleavage. | mdpi.com |
| Various indole derivatives | Multiple cancer cell lines | Induction of apoptosis and cell cycle arrest at various phases. | nih.govacs.org |
Enzyme Inhibition and Signal Transduction Modulation
The indole nucleus is a prevalent scaffold in a multitude of biologically active molecules and approved drugs, suggesting that its derivatives, including hydroxylated forms, are likely to interact with various biological targets such as enzymes and receptors, thereby modulating signal transduction pathways. chula.ac.th Indole derivatives have been investigated for their potential to inhibit various enzymes. For instance, a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives have demonstrated inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. nih.gov The structure-activity relationship studies in this series indicated that the substitution pattern on the phenyl ring significantly influences the inhibitory potency. nih.gov
Investigation of Antioxidant Mechanisms of Polyhydroxylated Indoles and Radical Scavenging Capabilities
The antioxidant properties of polyhydroxylated indoles are a more extensively studied area. The presence of multiple hydroxyl groups on the indole ring is expected to confer significant radical scavenging capabilities. nih.gov The primary mechanisms by which phenolic compounds, including hydroxylated indoles, exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.net
In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically stabilized by resonance. For hydroxylated indoles, the hydrogen atom of a hydroxyl group is readily donated. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficiency. Computational studies on other phenolic compounds have shown that the number and position of hydroxyl groups strongly influence the bond dissociation enthalpy of the O-H bond, a key parameter in the HAT mechanism. frontiersin.org
The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. The presence of electron-donating hydroxyl groups on the aromatic ring of indole would lower the ionization potential, making the SET process more favorable.
In silico studies on indole-3-carbinol derivatives have highlighted the significant enhancement of radical scavenging activity upon the introduction of hydroxyl groups onto the indole ring. nih.gov One study demonstrated that the presence of an OH group on the indole ring dramatically increases the scavenging activity against hydroperoxyl radicals (HOO•) in both aqueous and lipid media. nih.gov Specifically, 1-hydroxyl-indole-3-carbinol was found to be a potent antioxidant. nih.gov This suggests that a tri-hydroxylated indole like 1H-Indole-3,6,7-triol would likely exhibit robust antioxidant and radical scavenging properties.
The radical scavenging activity of indole derivatives can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For example, certain ethenyl indoles with electron-donating substituents, including hydroxyl groups, have shown antioxidant properties comparable to vitamin E. researchgate.net
Table 1: Investigated Antioxidant Mechanisms of Indole Derivatives
| Indole Derivative Class | Investigated Radical | Primary Antioxidant Mechanism(s) | Key Findings |
| C-3 Substituted Indoles | DPPH | Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET) | The presence of an unsubstituted indole nitrogen and the nature of the C-3 substituent are crucial for activity. |
| Ethenyl Indoles | DPPH | Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET) | Electron-donating groups, such as hydroxyls, enhance antioxidant activity. |
| Indole-3-carbinols | HOO• | Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF) | The presence of hydroxyl groups on the indole ring significantly increases radical scavenging activity. |
This table is generated based on data from related indole compounds, as direct experimental data for this compound is not available in the reviewed literature.
Other Investigated Biological Activities and Their Molecular Basis (e.g., Protein Tyrosine Phosphatase Inhibition)
Beyond antioxidant activity, the indole scaffold is associated with a wide range of other biological activities. As mentioned, the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) is a significant therapeutic target. nih.gov PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, and its inhibition can enhance insulin sensitivity. nih.gov The development of PTP1B inhibitors is an active area of research for metabolic diseases. nih.gov While specific data for this compound is absent, the general class of natural products is a rich source of enzyme inhibitors. The screening of extracts from various organisms has led to the identification of novel PTP1B inhibitors. researchgate.net Given that many known PTP1B inhibitors are phenolic compounds, it is conceivable that polyhydroxylated indoles could exhibit such activity. The molecular basis for this inhibition would likely involve the formation of hydrogen bonds and other non-covalent interactions between the hydroxyl groups of the indole and the amino acid residues in the active site of PTP1B.
Indole derivatives have also been explored for a variety of other biological effects, including antimicrobial and anti-inflammatory activities. chula.ac.thnih.gov The mechanisms underlying these activities are diverse and depend on the specific substitution pattern of the indole ring.
Computational and in Silico Approaches in Indole Triol Research
Molecular Docking and Ligand-Protein Interaction Studies for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying potential biological targets for a compound and elucidating the molecular basis of its activity. In the context of 1H-Indole-3,6,7-triol, molecular docking studies can be employed to screen a wide range of protein targets associated with various diseases.
The process involves generating a three-dimensional structure of this compound and docking it into the binding sites of different proteins. The binding affinity and interaction patterns are then calculated to identify the most likely protein targets. For instance, a study on a related compound, hydroxylic indole-3-pyruvic acid, utilized molecular docking to reveal its potential as an inhibitor of the amyloid β-protein, which is implicated in Alzheimer's disease. tandfonline.com This suggests that this compound could also be investigated for similar neuroprotective activities.
Table 1: Representative Molecular Docking Data for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR-89, SER-122, PHE-234 |
| Hydrogen Bond Interactions | 2 |
| Hydrophobic Interactions | 5 |
Quantum Chemical Analysis of Hydroxylated Indole (B1671886) Derivatives for Reactivity Prediction
Quantum chemical methods, such as Density Functional Theory (DFT), provide a powerful framework for understanding the electronic structure and reactivity of molecules. tandfonline.com For hydroxylated indole derivatives like this compound, these calculations can predict a variety of properties that are critical for their biological activity.
One of the key applications of quantum chemical analysis is the determination of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, these methods can be used to calculate the molecular electrostatic potential (MEP), which reveals the charge distribution within the molecule and identifies the regions that are susceptible to electrophilic and nucleophilic attack. tandfonline.comresearchgate.net This information is invaluable for predicting how this compound might interact with biological macromolecules and for understanding its metabolic fate. Natural Bond Orbital (NBO) analysis can also be performed to investigate the intramolecular charge transfer and delocalization of electron density, which can be correlated with the compound's bioactivity. tandfonline.comresearchgate.net
Table 2: Predicted Quantum Chemical Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and solubility |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govacs.org Computational SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are particularly useful for systematically exploring the chemical space around a lead compound like this compound. researchgate.net
In a computational SAR study of this compound, researchers would systematically modify the structure of the molecule, for example, by changing the position or number of hydroxyl groups, and then use computational methods to predict the effect of these modifications on its biological activity. nih.govsci-hub.se This allows for the identification of key structural features that are essential for activity and for the design of new analogs with improved potency and selectivity.
For instance, studies on other indole derivatives have shown that the position of substituents on the indole ring can have a significant impact on their biological activity. sci-hub.se By applying these principles to this compound, it would be possible to generate a predictive SAR model that could guide the synthesis of more effective compounds. These models often use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to establish a mathematical relationship between structure and activity.
Table 3: Hypothetical SAR Data for Analogs of this compound
| Compound | Modification | Predicted Activity (IC50, µM) |
| This compound | - | 10.2 |
| Analog 1 | Removal of 7-OH | 25.8 |
| Analog 2 | Methylation of 6-OH | 15.1 |
| Analog 3 | Addition of 5-F | 5.6 |
Predictive Modeling for Biological Activity and ADME Properties
In addition to predicting the biological activity of a compound, computational models can also be used to forecast its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties are crucial for determining the drug-likeness of a compound and its potential for success in clinical development.
For this compound, predictive ADME models can estimate parameters such as its solubility, permeability, metabolic stability, and potential for toxicity. These models are typically built using large datasets of compounds with known ADME properties and employ machine learning algorithms to identify the key molecular features that influence these properties.
By using these predictive models early in the drug discovery process, researchers can identify potential liabilities of this compound and make informed decisions about whether to proceed with its development. For example, if a model predicts that this compound has poor oral bioavailability, medicinal chemists can use this information to design prodrugs or other strategies to improve its absorption. This proactive approach helps to reduce the attrition rate of drug candidates in later stages of development.
Table 4: Predicted ADME Properties of this compound
| ADME Property | Predicted Value | Interpretation |
| Aqueous Solubility | High | Favorable for formulation |
| Caco-2 Permeability | Moderate | Potential for oral absorption |
| CYP450 Inhibition | Low | Low risk of drug-drug interactions |
| hERG Blockage | Low | Low risk of cardiotoxicity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-Indole-3,6,7-triol and its derivatives, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis often involves pH-controlled condensation reactions in methanol or acetonitrile. For example, adjusting pH to 12 in methanol under ambient conditions yields indole derivatives with high purity (e.g., 88% yield for compound 1b in ). Characterization via IR, NMR (¹H and ¹³C), and mass spectrometry (ESI-MS) is critical for confirming structural integrity .
- Key Considerations : Variations in reaction time (2–72 hours), solvent choice, and substituent positioning (e.g., methylene vs. propane-2,2-diyl bridges) significantly affect product distribution and crystallinity .
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structurally similar compounds?
- Methodology : ¹H NMR is particularly useful for identifying hydroxyl and aromatic proton environments. For instance, downfield signals for phenolic -OH groups (δ 8–10 ppm) and indole NH protons (δ ~10–12 ppm) are diagnostic. Cross-validation with ¹³C NMR and IR (e.g., O-H stretching at 3200–3500 cm⁻¹) ensures accuracy .
- Data Interpretation : Compare spectral data with structurally related compounds like cladiell-11-ene-3,6,7-triol () to resolve ambiguities in substitution patterns .
Q. What are the challenges in isolating this compound from natural sources, and how are purification strategies optimized?
- Methodology : Bio-guided fractionation using column chromatography (e.g., silica gel, Sephadex LH-20) combined with HPLC is standard. For example, hyperoside (a triol-containing flavonoid) was isolated via solvent partitioning and spectroscopic correlation ().
- Challenges : Low natural abundance and co-elution with structurally similar metabolites (e.g., epicatechin derivatives) require iterative purification steps .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives impact their biological activity, and what strategies control stereoselectivity during synthesis?
- Methodology : Stereocontrol techniques include hydrogenation, epoxidation, and dihydroxylation ( ). For instance, MacMillan’s strategy for cladiellin diterpenes used enantioselective catalysis to achieve desired configurations in cladiell-11-ene-3,6,7-triol .
- Biological Relevance : Stereochemistry influences interactions with targets like enzymes or receptors; e.g., (+)-afzelechin’s 2R,3S configuration enhances antioxidant activity compared to its enantiomer ( ) .
Q. How can conflicting spectral or bioactivity data for this compound derivatives be resolved in interdisciplinary studies?
- Case Analysis : Discrepancies in melting points or NMR shifts may arise from polymorphic forms or solvent artifacts. For example, compound 2c () showed a sharp melting point (205°C), but batch-dependent variations could indicate impurities .
- Resolution : Cross-validate using orthogonal techniques (e.g., X-ray crystallography for absolute configuration) and replicate experiments under standardized conditions .
Q. What mechanistic insights explain the antioxidant or anti-HIV activity of this compound derivatives?
- Experimental Design : Use radical scavenging assays (DPPH, ABTS) to quantify antioxidant capacity. For anti-HIV activity, evaluate inhibition of viral protease/reverse transcriptase in cell-based assays.
- Findings : Triol-containing compounds like 3,7-dimethyloct-1-ene-3,6,7-triol ( ) disrupt viral replication via competitive binding to enzymatic active sites .
Tables for Key Data
Table 1 : Representative Synthetic Yields and Characterization of Indole Derivatives
| Compound | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H NMR δ, ppm) | Source |
|---|---|---|---|---|
| 1b | 88 | 154–156 | 10.2 (NH), 6.8–7.4 (Ar-H) | |
| 3,7-Dimethyloct-1-ene-3,6,7-triol | 61 | 160–162 | 2.1 (CH₃), 5.4 (C=C) |
Table 2 : Bioactivity Profiles of Triol-Containing Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
